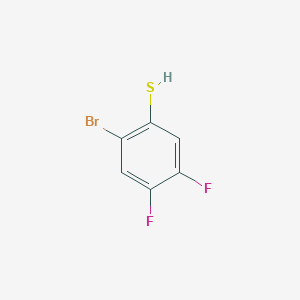

2-Bromo-4,5-difluorothiophenol

Description

2-Bromo-4,5-difluorophenol (CAS: 166281-37-4) is a halogenated aromatic compound characterized by a phenolic ring substituted with bromine at the 2-position and fluorine atoms at the 4- and 5-positions. Its molecular formula is C₆H₃BrF₂O, with a molar mass of 208.99 g/mol . The electron-withdrawing effects of bromine and fluorine enhance its reactivity, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula |

C6H3BrF2S |

|---|---|

Molecular Weight |

225.06 g/mol |

IUPAC Name |

2-bromo-4,5-difluorobenzenethiol |

InChI |

InChI=1S/C6H3BrF2S/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H |

InChI Key |

UDRRWFVYAGOEDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1S)Br)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-4,6-dinitroaniline

- Structure : Bromine at 2-position, nitro groups at 4- and 6-positions, and an amine group.

- Properties : High polarity leads to adsorption in GC systems, causing peak tailing .

- Applications : Found in textiles as a byproduct of Disperse Blue 79 dye. Levels up to 282 µg/g in garments exceed REACH limits, posing mutagenicity risks .

- Key Difference: Unlike 2-bromo-4,5-difluorophenol, this compound is an aromatic amine with nitro substituents, contributing to higher toxicity and regulatory concerns .

2-Bromo-4'-methoxyacetophenone

- Structure: Acetophenone backbone with bromine at 2-position and methoxy group at 4'-position.

- Properties : Log Kₒw = 2.1, indicating moderate lipophilicity; chemically stable under recommended conditions .

- Applications : Used as a manufacturing intermediate under controlled conditions .

- Key Difference: The acetophenone moiety and lack of fluorine substituents reduce its reactivity compared to 2-bromo-4,5-difluorophenol. It is classified as non-hazardous to water (nwg) and non-PBT .

Methylated/Acetylated Bromophenol Derivatives

- Examples :

- 2,3-Dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene

- (Oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate

- Properties : Exhibit antioxidant activity by reducing ROS in HaCaT cells and anticancer effects via apoptosis induction in leukemia K562 cells .

- Key Difference: Methoxy and acetyl groups enhance bioactivity, whereas 2-bromo-4,5-difluorophenol primarily serves as a synthetic precursor rather than a direct therapeutic agent .

Brominated Biphenyl Metabolites

- Examples : 2-Bromo-4,4'-biphenyldiol (metabolite of 2-bromobiphenyl).

- Properties : Formed via arene oxide intermediates during metabolism; diol structures increase solubility .

- Key Difference: Unlike the stable 2-bromo-4,5-difluorophenol, these metabolites are transient and linked to toxicological pathways .

(2-Bromo-4,5-dimethoxyphenyl) Acetic Acid Hydrazide Derivatives

- Example : Anti-cancer agents synthesized via hydrazide-carbonyl reactions .

- Properties : Demonstrated anticancer activity in preclinical studies .

- Key Difference: The dimethoxy and hydrazide functionalities enable distinct reactivity compared to the fluorine and hydroxyl groups in 2-bromo-4,5-difluorophenol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.